molecular formula C7H10O2 B1400407 2-Methylene-5,8-dioxaspiro[3.4]octane CAS No. 99620-40-3

2-Methylene-5,8-dioxaspiro[3.4]octane

Cat. No.: B1400407
CAS No.: 99620-40-3
M. Wt: 126.15 g/mol
InChI Key: BUGVIFWXQMWTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Methylene-5,8-dioxaspiro[3.4]octane can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include standard laboratory reagents and conditions such as room temperature, inert atmosphere, and appropriate solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methylene-5,8-dioxaspiro[3.4]octane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.

    Medicine: Research into potential pharmaceutical applications of spirocyclic compounds may involve this compound as a model or precursor.

Mechanism of Action

The mechanism of action of 2-Methylene-5,8-dioxaspiro[3.4]octane is not well-documented. its effects are likely related to its spirocyclic structure, which can interact with various molecular targets and pathways. The methylene group and dioxaspiro ring may play roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

2-Methylene-5,8-dioxaspiro[3.4]octane can be compared with other spirocyclic compounds, such as:

    Spiro[4.5]decane: Another spirocyclic compound with a different ring structure.

    Spiro[3.3]heptane: A smaller spirocyclic compound with fewer carbon atoms.

    Spiro[5.5]undecane: A larger spirocyclic compound with more carbon atoms.

Properties

IUPAC Name

2-methylidene-5,8-dioxaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-6-4-7(5-6)8-2-3-9-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGVIFWXQMWTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-(bromomethyl)-5,8-dioxaspiro[3.4]octane (1.3 gm, 6.28 mmol) (step e), polyethylene glycol (PEG-600) (0.5 gm), 50% aqueous sodium hydroxide solution (5 ml) and benzene was refluxed for about 12 hours. The reaction mixture was cooled, diluted with water and extracted with diethyl ether. The organic layer was washed with brine, dried over sodium sulphate and concentrated under reduced pressure to get a crude product, which was purified by column chromatography.
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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